molecular formula C13H8ClFO3 B3157014 3'-Chloro-4'-fluoro-4-hydroxy-biphenyl-3-carboxylic acid CAS No. 844467-29-4

3'-Chloro-4'-fluoro-4-hydroxy-biphenyl-3-carboxylic acid

Cat. No. B3157014
CAS RN: 844467-29-4
M. Wt: 266.65 g/mol
InChI Key: FBLOIEVRGCIBIE-UHFFFAOYSA-N
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Description

“3’-Chloro-4’-fluoro-4-hydroxy-biphenyl-3-carboxylic acid” is a chemical compound . It is a reagent used to synthesize 6-Hydroxy Albaconazole (H761395) which is a metabolite of Albaconazole (A511450), an antifungal agent as neuroprotectant .


Synthesis Analysis

The synthesis of this compound could involve catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Chemical Reactions Analysis

The chemical reactions involving this compound could include protodeboronation of alkyl boronic esters . This reaction is not well developed but is a valuable transformation in organic synthesis .

Scientific Research Applications

3'-Chloro-4'-fluoro-4-hydroxy-biphenyl-3-carboxylic acid has been studied for its potential applications in various scientific and medical research fields. It has been used as a catalyst in the synthesis of various organic compounds, such as amines, alcohols, and carboxylic acids. It has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis. Additionally, this compound has been studied for its potential applications in drug design and synthesis, as well as its potential to act as an inhibitor of various enzymes.

Mechanism of Action

The mechanism of action of 3'-Chloro-4'-fluoro-4-hydroxy-biphenyl-3-carboxylic acid is not well understood. However, it is believed that the molecule acts as a catalyst in various biochemical reactions by binding to the active sites of enzymes and modulating their activity. Additionally, this compound may act as an inhibitor of certain enzymes by blocking their active sites and preventing the binding of substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the molecule may have a variety of effects on the body, including modulating the activity of various enzymes, acting as an inhibitor of certain enzymes, and acting as a catalyst in various biochemical reactions. Additionally, this compound may have an effect on the expression of certain genes and the production of certain proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 3'-Chloro-4'-fluoro-4-hydroxy-biphenyl-3-carboxylic acid in laboratory experiments include its low cost and its availability in a variety of forms. Additionally, this compound is relatively easy to synthesize and has a wide range of potential applications. However, there are some limitations to using this compound in laboratory experiments. For example, the molecule is relatively unstable and can degrade when exposed to heat or light. Additionally, this compound can be toxic if not handled properly.

Future Directions

The potential applications of 3'-Chloro-4'-fluoro-4-hydroxy-biphenyl-3-carboxylic acid are vast, and there are many potential future directions for research. For example, further research could be done to explore the molecule’s potential as a catalyst in various biochemical reactions. Additionally, further research could be done to investigate the biochemical and physiological effects of this compound, as well as its potential applications in drug design and synthesis. Additionally, further research could be done to explore the potential of this compound as an inhibitor of various enzymes. Finally, further research could be done to investigate the potential of this compound as a tool in the synthesis of other organic compounds.

properties

IUPAC Name

5-(3-chloro-4-fluorophenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-10-6-8(1-3-11(10)15)7-2-4-12(16)9(5-7)13(17)18/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLOIEVRGCIBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)Cl)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Chloro-4-fluoro-phenylboronic acid (3.2 g, 18.4 mmol), 5-bromo-2-hydroxy-benzoic acid (4.0 g, 18.4 mmol), and Pd (PPh3)4 (1.67 g, 1.84 mmol) were dissolved in 250 mL of DME, a 1 M Na2CO3 solution (46 mL, 46.0 mmol) added and the mixture heated to 80° C. for 20 h. The reaction mixture was filtered, partially evaporated and EtOAc (200 mL) and 1 N HCl (100 mL) added. The organic layer washed with 1N HCl and saturated sodium bicarbonate, dried over sodium sulfate, and evaporated. The crude material was filtered through a silica plug (THF) to give 3′-chloro-4′-fluoro-4-hydroxy-biphenyl-3-carboxylic acid (2.15 g).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.67 g
Type
catalyst
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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